molecular formula C17H17BrN2O3 B11977897 2-(4-Bromophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazide

2-(4-Bromophenoxy)-N'-(2-ethoxybenzylidene)acetohydrazide

Cat. No.: B11977897
M. Wt: 377.2 g/mol
InChI Key: BAZOIXAOIJYZBV-YBFXNURJSA-N
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Description

2-(4-Bromophenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenoxy group and an ethoxybenzylidene moiety attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide typically involves the following steps:

    Formation of 4-Bromophenoxyacetic Acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 4-Bromophenoxyacetohydrazide: The 4-bromophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation Reaction: Finally, the 4-bromophenoxyacetohydrazide is condensed with 2-ethoxybenzaldehyde under reflux conditions in ethanol to yield 2-(4-Bromophenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It may be used in studies investigating its biological activity, including antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methylphenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide: Similar structure but with a methyl group instead of bromine.

    2-(4-Fluorophenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-N’-(2-ethoxybenzylidene)acetohydrazide may impart unique chemical and biological properties compared to its analogs. Bromine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C17H17BrN2O3

Molecular Weight

377.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O3/c1-2-22-16-6-4-3-5-13(16)11-19-20-17(21)12-23-15-9-7-14(18)8-10-15/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+

InChI Key

BAZOIXAOIJYZBV-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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